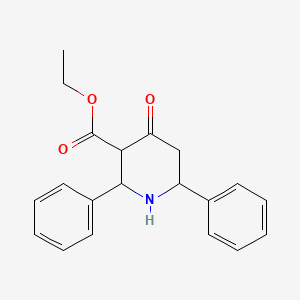

Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate

CAS No.: 102012-64-6

Cat. No.: VC18839288

Molecular Formula: C20H21NO3

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102012-64-6 |

|---|---|

| Molecular Formula | C20H21NO3 |

| Molecular Weight | 323.4 g/mol |

| IUPAC Name | ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate |

| Standard InChI | InChI=1S/C20H21NO3/c1-2-24-20(23)18-17(22)13-16(14-9-5-3-6-10-14)21-19(18)15-11-7-4-8-12-15/h3-12,16,18-19,21H,2,13H2,1H3 |

| Standard InChI Key | WVIOXDTZTOXYGQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Basic Properties

Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate (CAS No. 102012-64-6) is a crystalline solid with a molecular weight of 323.4 g/mol. Its IUPAC name, ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate, reflects the substituents on the piperidine backbone. The compound’s Standard InChI key, InChI=1S/C20H21NO3/c1-2-24-20(23)18-17(22)13-16(14-9-5-3-6-10-14)21-19(18)15-11-7-4-8-12-15/h3-12,16,18-19,21H,2,13H2,1H3, encodes its atomic connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 323.4 g/mol | |

| CAS Registry Number | 102012-64-6 | |

| Melting Point | 433 K (159.85°C) | |

| Crystallographic Space Group | Monoclinic, |

Synthesis and Crystallization

The compound is synthesized via a Mannich condensation reaction involving piperidin-4-one, ethyl acetate, benzaldehyde, and an aliphatic ketone . The reaction proceeds under heating for approximately 16 hours, followed by solvent evaporation and recrystallization from methanol to yield pure crystals (70% yield) . A modified approach reported by Arulraj et al. employs ethanol for recrystallization, achieving high-purity monoclinic crystals suitable for X-ray diffraction analysis .

Disorder in the ethoxycarbonyl group (C32 and C33 atoms) is observed in crystallographic studies, with occupancies refined to 55:45 for major and minor conformers . Restraints on O–C and C–C distances ensure structural consistency during refinement .

Structural Characterization

X-Ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) reveals a chair conformation of the piperidine ring, with the nitrogen atom adopting a pyramidal geometry (bond angles: 108.7°–112.3°) . The phenyl groups at the 2- and 6-positions occupy equatorial orientations, minimizing steric strain . Key bond lengths include:

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions | |

| Unit Cell Angles | |

| -Factor | 0.069 |

| -Factor | 0.206 |

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum is expected to show stretching vibrations for:

-

: 1700–1750 cm (ester and oxo groups)

-

: 3300–3500 cm (secondary amine)

Applications in Materials Science

The compound’s rigid, aromatic-rich structure makes it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume